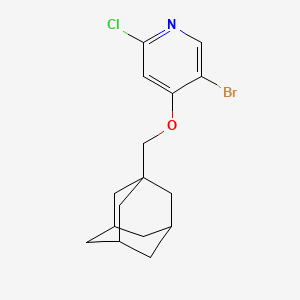
4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-: is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a tricyclo[3.3.1.13,7]dec-1-ylmethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- typically involves multi-step reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in solvents like dimethyl sulfoxide or ethanol are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and dehalogenated pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyridine: A simpler halogenated pyridine with similar reactivity but lacking the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group.
2-Bromo-4-chloropyridine: Another halogenated pyridine with different substitution patterns.
5-Bromo-2-fluoropyridine: A compound with fluorine instead of chlorine, offering different chemical properties.
Uniqueness: Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- is unique due to the presence of the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C16H19BrClNO |
|---|---|
Molekulargewicht |
356.7 g/mol |
IUPAC-Name |
4-(1-adamantylmethoxy)-5-bromo-2-chloropyridine |
InChI |
InChI=1S/C16H19BrClNO/c17-13-8-19-15(18)4-14(13)20-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2 |
InChI-Schlüssel |
FQTSRYVJNLFWTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
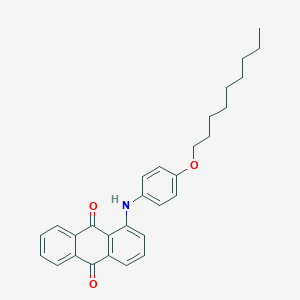
![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
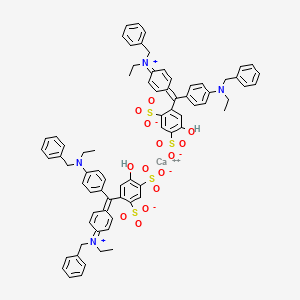
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
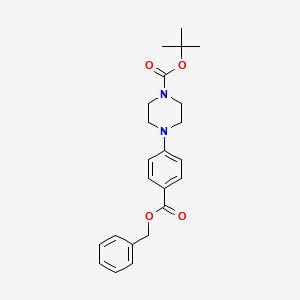
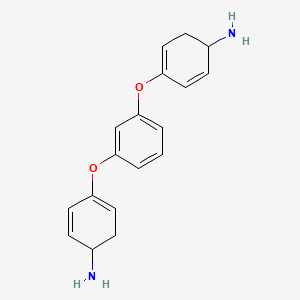
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
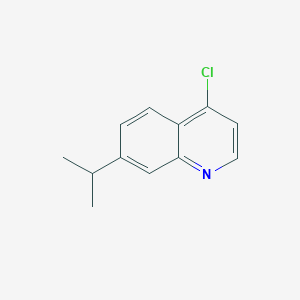
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
